molecular formula C7H6N4OS B12515007 4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione

4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione

Cat. No.: B12515007
M. Wt: 194.22 g/mol
InChI Key: HCOVGQWJYXPDFK-UHFFFAOYSA-N
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Description

4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione is a heterocyclic compound that combines the structural features of furan and triazole rings. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione typically involves the condensation of furan-2-carbaldehyde with 4-amino-1,2,4-triazole-3-thione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(furan-2-ylmethylidene)amino]-1,2,4-triazole-5-thione
  • 4-[(furan-2-ylmethylidene)amino]-1,2,3-triazole-3-thione
  • 4-[(furan-2-ylmethylidene)amino]-1,2,4-triazole-3-one

Uniqueness

4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione is unique due to the specific combination of furan and triazole rings, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H6N4OS/c13-7-10-8-5-11(7)9-4-6-2-1-3-12-6/h1-5H,(H,10,13)

InChI Key

HCOVGQWJYXPDFK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NN2C=NNC2=S

Origin of Product

United States

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